molecular formula C9H8BrN B2472228 2-[4-(Bromomethyl)phenyl]acetonitrile CAS No. 7371-94-0

2-[4-(Bromomethyl)phenyl]acetonitrile

Cat. No.: B2472228
CAS No.: 7371-94-0
M. Wt: 210.074
InChI Key: ZXWFTUPJHKAEHY-UHFFFAOYSA-N
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Description

Strategic Utility in Advanced Organic Synthesis

The strategic importance of 2-[4-(bromomethyl)phenyl]acetonitrile lies in its capacity to act as a linchpin in multi-step synthetic sequences. The differential reactivity of its two functional groups is key to its utility. The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the entire molecular fragment to various substrates, including those containing oxygen, nitrogen, or sulfur nucleophiles. Such reactions are fundamental for building carbon-heteroatom bonds.

Simultaneously, the nitrile group offers a separate avenue for chemical elaboration. It can be hydrolyzed to form a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings. This versatility makes it a precursor to a wide range of other functional groups. researchgate.net For instance, the synthesis of 2-(4-bromomethylphenyl)propionic acid, a related structure, highlights how the cyanomethyl group can be elaborated to a propionic acid moiety, a common feature in non-steroidal anti-inflammatory drugs. google.com

This dual functionality enables chemists to design convergent synthetic routes, where complex molecules are assembled from smaller, pre-functionalized fragments. This compound can be used to introduce a cyanomethyl-benzyl group, which can then be further modified in subsequent steps, streamlining the synthesis of target compounds for medicinal chemistry and materials science.

Table 2: Reactivity Profile of Functional Groups in this compound

Functional Group Type of Reactions Potential Products
Benzylic Bromide (-CH₂Br) Nucleophilic Substitution (SN1/SN2), Grignard Reagent Formation, Cross-Coupling Reactions Ethers, Esters, Amines, Alkylated compounds, Diaryl-methanes

| Nitrile (-CN) | Hydrolysis, Reduction, Addition of Organometallics, Cycloadditions | Carboxylic acids, Primary amines, Ketones, Heterocycles (e.g., tetrazoles) |

Relevance of Benzylic Halides and Nitriles in Modern Chemical Research

The two key functional groups of this compound—the benzylic halide and the nitrile—are independently of immense importance in modern chemical research.

Benzylic Halides: Benzylic halides are a class of organic compounds prized for their reactivity and are considered essential reagents in organic synthesis. wisdomlib.org Their utility is rooted in the stability of the benzylic carbocation intermediate that can form upon cleavage of the carbon-halogen bond, which is stabilized by resonance with the adjacent aromatic ring. quora.com This stabilization facilitates both Sₙ1 and Sₙ2 nucleophilic substitution reactions, making them more reactive than their corresponding alkyl halide counterparts. quora.comlibretexts.org In contemporary synthesis, benzylic halides are pivotal intermediates for:

Cross-Coupling Reactions: They are frequently used as electrophilic partners in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wisdomlib.org

Pharmaceutical Synthesis: Compounds like benzyl (B1604629) chloride and benzyl bromide are common reagents in the synthesis of pharmaceuticals and other bioactive molecules. wisdomlib.orgrsc.org

Generation of Reactive Intermediates: Modern methods, including the use of visible light photocatalysis, can generate benzyl radicals from benzylic halides, which are valuable intermediates for bond formation. nih.gov

Nitriles: The nitrile (or cyano) group is a versatile and increasingly important functional group in medicinal chemistry and drug design. nih.gov More than 60 small-molecule drugs on the market contain this moiety. rsc.org Its relevance stems from several unique physicochemical properties:

Synthetic Versatility: The nitrile group is a valuable synthetic handle that can be converted into a wide array of other functional groups, including amines, carboxylic acids, and various heterocycles.

Pharmacokinetic Improvement: Incorporation of a nitrile group can enhance the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It can improve metabolic stability and solubility. nih.gov

Target Binding: The nitrile group is a strong hydrogen bond acceptor and its linear geometry and small size allow it to fit well into the binding pockets of biological targets like enzymes. nih.govnih.gov This can enhance binding affinity and potency. nih.gov

Bioisosterism: The nitrile's strong dipole facilitates polar interactions, allowing it to act as a bioisostere for other functional groups, such as a carbonyl group. nih.gov

The combination of these two powerful functional groups in a single molecule like this compound provides chemists with a robust tool for molecular construction.

Historical Development and Emerging Trends in its Application

The synthetic utility of this compound is built upon a long history of fundamental organic reactions, while its future applications are being shaped by cutting-edge chemical technologies.

Historical Development: The historical context for the use of this compound is rooted in the development of reactions that functionalize aromatic rings and their substituents. Foundational work by chemists like Charles Friedel and James Crafts in 1877 on electrophilic aromatic substitution laid the groundwork for creating substituted aromatic compounds. wikipedia.org The subsequent exploration of nucleophilic substitution reactions, particularly the enhanced reactivity of benzylic systems, established benzylic halides as key alkylating agents. researchgate.net Similarly, the chemistry of the nitrile group has been extensively studied for over a century, with classic reactions like the hydrolysis to carboxylic acids and reduction to amines being staples of organic synthesis. The preparation of phenylacetonitrile (B145931) derivatives via the reaction of a benzyl halide with sodium cyanide in a polar aprotic solvent is a well-established method that exemplifies the classical chemistry leveraged to create such bifunctional reagents. orgsyn.org

Emerging Trends: Modern synthetic chemistry is focused on improving efficiency, safety, and sustainability, trends which are expanding the potential applications for versatile building blocks like this compound.

Flow Chemistry: Continuous flow synthesis is becoming increasingly popular for the production of fine chemicals and pharmaceuticals. researchgate.net The well-defined reactivity of this compound makes it an ideal candidate for incorporation into automated flow platforms, enabling the rapid and safe synthesis of compound libraries for drug discovery.

Photocatalysis and Radical Chemistry: Emerging methods in photocatalysis allow for the generation of benzyl radicals from benzylic halides under mild conditions. nih.gov This opens up new avenues for C-C bond formation and could be applied to this compound to engage in novel radical-based transformations.

Advanced Catalysis: The development of new palladium-catalyzed C-H halogenation techniques and other transition-metal-catalyzed reactions offers more efficient and selective ways to synthesize and functionalize complex aryl compounds, including those containing nitrile groups. acs.org

Nitriles as Covalent Inhibitors: A growing trend in medicinal chemistry is the use of the nitrile group as an electrophilic "warhead" to form covalent bonds with biological targets. rsc.org This strategy can lead to drugs with increased potency and duration of action. The structure of this compound makes it a suitable starting point for designing such targeted covalent inhibitors.

These trends suggest that while this compound is rooted in classic organic chemistry, its applications will continue to expand as new synthetic technologies emerge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFTUPJHKAEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7371-94-0
Record name 2-[4-(bromomethyl)phenyl]acetonitrile
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Synthetic Methodologies for 2 4 Bromomethyl Phenyl Acetonitrile

Synthesis from Precursor Compounds

The formation of 2-[4-(Bromomethyl)phenyl]acetonitrile relies on carefully controlled reactions involving precursors where either the bromomethyl group or the acetonitrile (B52724) moiety is introduced selectively.

The most common and effective method for synthesizing this compound is through the free-radical bromination of the methyl group of 4-methylphenylacetonitrile. This transformation, known as a benzylic bromination, leverages the relative weakness of the C-H bonds at the position adjacent to the aromatic ring. libretexts.org

N-Bromosuccinimide (NBS): The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is the foremost technique for this conversion. researchgate.net The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, or by exposure to UV or visible light. researchgate.netgoogle.com The process proceeds via a radical chain mechanism. The initiator generates a small number of bromine radicals, which then abstract a hydrogen atom from the benzylic methyl group of 4-methylphenylacetonitrile. libretexts.org This creates a resonance-stabilized benzylic radical, which then reacts with a bromine molecule (Br₂) to form the desired product and a new bromine radical, propagating the chain. youtube.com A low concentration of Br₂ is maintained in situ through the reaction of NBS with HBr that is formed during the propagation step, which helps to minimize side reactions like electrophilic addition to the aromatic ring. libretexts.org A typical procedure involves refluxing a solution of 4-methylbenzonitrile (a closely related precursor) with NBS and a catalytic amount of AIBN in a solvent like carbon tetrachloride (CCl₄), yielding the product in high purity. rsc.org

HBr/H₂O₂: An alternative radical bromination system involves the use of hydrobromic acid (HBr) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂). This mixture can generate the necessary bromine radicals to initiate the benzylic halogenation. This approach has been documented for the synthesis of structurally similar compounds, such as 2-[(4-bromomethyl)phenyl]propionic acid from its 2-(4-methylphenyl)propionic acid precursor, indicating its applicability for these types of transformations. google.com

While radical bromination of the benzylic methyl group is the predominant strategy, other halogenation approaches are less common for this specific transformation. The high selectivity and efficiency of reagents like NBS for the benzylic position make it the preferred method in most documented syntheses.

An alternative synthetic route involves the introduction of the acetonitrile group onto a phenyl ring that already contains the bromomethyl functionality. This can be achieved through a nucleophilic substitution reaction. For instance, a starting material like 4-(bromomethyl)benzyl bromide could be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). In this process, the cyanide ion (CN⁻) acts as a nucleophile, displacing one of the bromide ions to form the carbon-carbon bond and yield this compound. This type of cyanation reaction is a standard method for nitrile synthesis. google.com A similar process is used to prepare anastrozole, where 3,5-bis-bromomethyltoluene is treated with potassium cyanide to produce 5-methyl-1,3-benzenediacetonitrile. google.com

Catalytic Systems and Optimized Reaction Conditions

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the catalytic system employed, particularly for radical bromination pathways. The "catalyst" in this context is typically a radical initiator that starts the chain reaction.

Key components of an optimized system include:

Brominating Agent : N-Bromosuccinimide (NBS) is the most widely used and preferred reagent due to its ability to provide a low, steady concentration of bromine. libretexts.org

Initiator : Azo compounds like AIBN or peroxides are common chemical initiators. google.comrsc.org Alternatively, photochemical initiation using UV or visible light can be employed, offering a cleaner initiation method. researchgate.net

Solvent : Historically, carbon tetrachloride (CCl₄) has been a common solvent for these reactions. google.comrsc.org However, due to its toxicity and environmental impact, alternative solvents are preferred. Acetonitrile and cyclohexane (B81311) have been shown to be effective solvents for benzylic brominations with NBS. researchgate.netresearchgate.netgoogle.com

Detailed research findings have established specific conditions for high-yield synthesis. For the bromination of 4-methylbenzonitrile, refluxing with NBS and AIBN in dry CCl₄ for eight hours resulted in a 90% yield of the desired 4-(bromomethyl)benzonitrile after recrystallization. rsc.org

Below is a table summarizing typical reaction conditions for the radical bromination of 4-methylphenylacetonitrile and related substrates.

PrecursorBrominating AgentInitiator/CatalystSolventTemperatureTimeYield
4-MethylbenzonitrileN-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride (CCl₄)Reflux8 h90%
TolueneN-Bromosuccinimide (NBS)Light (Visible)AcetonitrileNot specifiedNot specifiedHigh
AlkylbenzenesN-Bromosuccinimide (NBS)AIBN or Dibenzoyl PeroxideCyclohexaneNot specifiedNot specifiedHigh

Scalability and Green Chemistry Considerations in Laboratory Synthesis

When considering the synthesis of this compound on a larger scale and with respect to environmental impact, several factors are crucial.

Green Chemistry: The principles of green chemistry aim to reduce waste and the use of hazardous materials. nih.gov In the context of this synthesis, key improvements include:

Solvent Replacement : A significant green improvement is the replacement of hazardous chlorinated solvents like carbon tetrachloride (CCl₄) with more environmentally benign alternatives. researchgate.net Acetonitrile has been successfully used as a solvent for NBS brominations, avoiding the environmental burden of CCl₄. researchgate.netcapes.gov.br

Alternative Initiators : Utilizing visible light or natural sunlight as a radical initiator eliminates the need for chemical initiators like AIBN, which reduces chemical waste. researchgate.netgoogle.com This approach aligns with the green chemistry principle of improving energy efficiency and using renewable resources. nih.govgoogle.com

Atom Economy : Radical substitution reactions are generally high in atom economy, as the primary atoms from the reactants are incorporated into the final product with few byproducts.

Scalability: Transferring the laboratory synthesis to a larger, industrial scale presents specific challenges. Radical reactions can be highly exothermic, and temperature control is critical to prevent runaway reactions and the formation of undesired byproducts, such as di- or tri-brominated species or ring bromination. google.com The purification of the final product, often achieved through recrystallization to remove the succinimide (B58015) byproduct, must be optimized for large quantities. rsc.org For photochemical processes, ensuring uniform light penetration through the reaction mixture becomes a significant engineering challenge. The development of specialized equipment, such as looping falling film photoreactors, has been explored to address the scalability of light-induced reactions, potentially enabling production on a kilogram-per-day scale. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2 4 Bromomethyl Phenyl Acetonitrile

Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group attached to the phenyl ring is a primary benzylic halide. This structural feature makes the benzylic carbon an excellent electrophile for nucleophilic substitution reactions. The stability of the potential benzyl (B1604629) carbocation intermediate can favor SN1 pathways under certain conditions, but given its primary nature, the SN2 mechanism is generally favored, especially with good nucleophiles. wikipedia.org

The generalized SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. masterorganicchemistry.com

General Scheme for SN2 Reaction
Nu- + R-Br → [Nu---R---Br]δ- → Nu-R + Br-

2-[4-(Bromomethyl)phenyl]acetonitrile readily reacts with a variety of carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the molecule's carbon framework. A key example is the reaction with cyanide ions, which would replace the bromine to yield a dinitrile compound.

Another significant reaction is the alkylation of terminal alkynes. While direct SN2 reaction with acetylide anions can be challenging, palladium-catalyzed cross-coupling provides an efficient pathway. For instance, various benzyl bromides undergo rapid and highly selective cross-coupling with lithium acetylides at room temperature, a reaction that tolerates sensitive functional groups like nitriles. rsc.org This method provides an effective route to benzylic alkynes.

Nucleophile (Example)ReagentProduct TypeReference
AcetylideLithium Acetylide / Pd CatalystBenzylic Alkyne rsc.org
CyanideSodium Cyanide (NaCN)Dinitrile
EnolatesDiethyl Malonate / BaseSubstituted Malonic Ester

The electrophilic benzylic carbon of this compound is highly reactive toward heteroatom nucleophiles, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Reactions with Nitrogen Nucleophiles: Ammonia and primary or secondary amines can act as nucleophiles to displace the bromide, resulting in the formation of primary, secondary, or tertiary amines, respectively. This process, known as N-alkylation, is a fundamental method for constructing C-N bonds. wikipedia.orgnih.gov However, a common issue is overalkylation, as the newly formed amine product can also react with the starting halide. wikipedia.orgmasterorganicchemistry.com To achieve monoalkylation, specific strategies, such as using the amine hydrobromide salt under controlled basic conditions, can be employed to ensure selectivity. rsc.org

Reactions with Oxygen Nucleophiles: The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the SN2 reaction of an alkyl halide with an alkoxide. wikipedia.orgmasterorganicchemistry.com In this context, this compound can react with various alkoxides, generated from the deprotonation of alcohols, to form the corresponding ethers. youtube.comlibretexts.org This reaction is highly efficient for primary halides.

Reactions with Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with benzylic bromides to form thioethers (sulfides). nih.gov The synthesis of thioethers via the condensation of a thiol with an organic halide is a robust and widely used method. cornell.edunih.gov

Nucleophile TypeExample NucleophileProduct Functional GroupCommon Reaction NameReferences
Nitrogen Ammonia (NH₃)Primary AmineN-Alkylation wikipedia.org
Primary Amine (R-NH₂)Secondary AmineN-Alkylation masterorganicchemistry.comrsc.org
Oxygen Alkoxide (RO⁻)EtherWilliamson Ether Synthesis wikipedia.orgmasterorganicchemistry.com
Sulfur Thiolate (RS⁻)Thioether (Sulfide)Thioether Synthesis nih.govcornell.edu

Transformations Involving the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group that can be converted into several other important moieties, including amines and carboxylic acids. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents or catalytic hydrogenation. acsgcipr.org Common methods include reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over metal catalysts like Raney nickel, palladium, or platinum. researchgate.netorganic-chemistry.org The catalytic reduction of nitriles is often considered the most efficient route for preparing primary amines. acsgcipr.org A nickel boride system, generated in situ from nickel(II) chloride and sodium borohydride, offers a mild and environmentally benign catalytic process for this transformation. organic-chemistry.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) protonates the nitrogen, activating the nitrile carbon for nucleophilic attack by water. The final products are the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. A subsequent acidification step is required to obtain the free carboxylic acid. libretexts.orgweebly.com

TransformationReagentsIntermediateFinal ProductReferences
Reduction H₂ / Raney Ni (or Pd, Pt)IminePrimary Amine acsgcipr.org
1. LiAlH₄ 2. H₂OImine AnionPrimary Amine researchgate.net
NiCl₂ / NaBH₄IminePrimary Amine organic-chemistry.org
Acid Hydrolysis H₃O⁺, HeatAmideCarboxylic Acid libretexts.orgchemistrysteps.comorganicchemistrytutor.com
Base Hydrolysis 1. OH⁻, Heat 2. H₃O⁺AmideCarboxylic Acid libretexts.orgweebly.com

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. organic-chemistry.orgijrpc.com This type of reaction involves a 1,3-dipole reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring in a concerted, stereospecific manner. organic-chemistry.orgwikipedia.orgfrontiersin.org

The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles. ijrpc.comwikipedia.org While alkenes and alkynes are the most common dipolarophiles, nitriles can also serve this role, reacting with 1,3-dipoles such as azides or nitrile oxides. The reaction of an organic azide (B81097) with a nitrile, for example, can lead to the formation of a tetrazole ring, although this is less common than the reaction with alkynes. The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions

While classic palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions typically involve aryl or vinyl halides (Csp²-X), the benzylic bromide (Csp³-X) of this compound can also participate in various transition metal-catalyzed C-C bond-forming reactions. rsc.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction traditionally couples organoboron compounds with organohalides. wikipedia.orglibretexts.org While most common with sp²-hybridized halides, the scope has been expanded to include alkyl bromides. The mechanism for benzylic halides can proceed with inversion of stereochemistry at the carbon center. wikipedia.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orglibretexts.org The standard mechanism involves oxidative addition to a C(sp²)-X bond, making it less common for benzylic halides. organic-chemistry.orgmasterorganicchemistry.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org However, recent advancements have led to protocols for the direct palladium-catalyzed cross-coupling of benzylic bromides with lithium acetylides, providing a highly efficient route to substituted alkynes under mild conditions. rsc.org This sp-sp³ coupling is particularly valuable as it tolerates functional groups like nitriles. rsc.org

Furthermore, other metals like cobalt have been shown to catalyze the cross-coupling of benzylic zinc reagents with aryl halides, demonstrating the versatility of benzylic substrates in modern coupling chemistry. rsc.org Nickel-catalyzed reactions have also been developed for the enantioselective cross-coupling of racemic secondary benzylic bromides with various organometallic reagents. researchgate.net

Coupling ReactionCoupling PartnersCatalyst System (Typical)C-C Bond FormedReferences
Suzuki-Miyaura Organoboron Reagent + Benzylic BromidePalladium Complex + BaseC(sp³)—C(sp²) or C(sp³)—C(sp³) wikipedia.orgorganic-chemistry.org
Sonogashira (modified) Lithium Acetylide + Benzylic BromidePalladium ComplexC(sp³)—C(sp) rsc.org
Cobalt-Catalyzed Benzylic Zinc Reagent + Aryl BromideCoCl₂ + LigandC(sp³)—C(sp²) rsc.org
Nickel-Catalyzed Organoaluminum Reagent + Benzylic BromideNickel Complex + Chiral LigandC(sp³)—C(sp) or C(sp³)—C(sp²) researchgate.net

Suzuki-Miyaura Coupling and Related Cross-Coupling Processes

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, has been successfully applied to benzylic bromides, including derivatives like this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general reactivity of benzylic bromides in such couplings provides a strong indication of its expected behavior. Research has shown that the coupling of benzylic bromides with arylboronic acids can be effectively achieved under microwave conditions. nih.gov A common catalytic system for this transformation involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like JohnPhos, with a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). nih.gov

The reaction proceeds via the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. yonedalabs.com The choice of ligand is crucial in facilitating these steps and preventing side reactions. The increased nucleophilicity of potassium aryltrifluoroborates compared to boronic acids can also make them valuable coupling partners for benzylic halides, expanding the scope and functional group tolerance of the reaction. nih.gov

Below is a representative table of conditions that have been successfully employed for the Suzuki-Miyaura coupling of various benzylic bromides with arylboronic acids, which can be extrapolated for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

Catalyst Ligand Base Solvent Temperature (°C) Time (min) Yield (%) Reference
Pd(OAc)₂ JohnPhos K₂CO₃ DMF 140 20 Moderate to Good nih.gov

Other Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, the benzylic bromide moiety of this compound allows it to participate in a variety of other important metal-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org Benzylic halides are known substrates for this reaction, which typically employs a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction offers a pathway to introduce vinyl groups at the benzylic position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.org The application of this reaction to benzylic bromides provides a direct route to the synthesis of benzyl alkynes, which are versatile synthetic intermediates. rsc.org Recent developments have even enabled these couplings using highly reactive organolithium acetylides in the presence of a palladium catalyst, offering rapid and selective transformations at room temperature. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between an amine and an aryl or benzylic halide. wikipedia.orglibretexts.org The reaction has seen significant development, with various generations of catalyst systems allowing for the coupling of a wide range of amines under increasingly mild conditions. wikipedia.org Mechanochemical methods using a Pd-PEPPSI catalyst system have also been developed, offering an operationally simple and often solvent-less approach. rsc.org

Mechanistic Studies and Identification of Reaction Intermediates

The mechanisms of palladium-catalyzed cross-coupling reactions involving benzylic halides share common fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination. yonedalabs.com

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the benzylic bromide to a low-valent palladium(0) species. This step involves the cleavage of the carbon-bromine bond and the formation of a palladium(II) intermediate. For benzylic bromides, this step is generally more favorable than for the corresponding chlorides due to the weaker C-Br bond. nih.gov

Transmetalation: In the Suzuki-Miyaura coupling, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is often facilitated by the presence of a base, which activates the boronic acid or its derivative. The electron-rich nature of certain organoboron reagents, such as potassium organotrifluoroborates, can facilitate this step. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Mechanistic studies, while not always specific to this compound, have provided valuable insights into the reactivity of benzylic halides in general. For instance, in the Heck reaction, the mechanism involves the formation of an organopalladium intermediate which then undergoes migratory insertion of the alkene followed by β-hydride elimination. wikipedia.orglibretexts.org In the Buchwald-Hartwig amination, the mechanism involves the formation of a palladium-amide complex followed by reductive elimination to form the C-N bond. wikipedia.orglibretexts.org

The identification of reaction intermediates is often challenging due to their transient nature. However, mechanistic studies on related systems have characterized various palladium(II) intermediates formed after oxidative addition. The stability and reactivity of these intermediates are highly dependent on the ligands coordinated to the palladium center. The nitrile group in this compound could potentially coordinate with the palladium center, influencing the stability and reactivity of the catalytic intermediates, a phenomenon that has been observed in other nitrile-containing substrates. researchgate.net

Applications of 2 4 Bromomethyl Phenyl Acetonitrile in Complex Organic Synthesis

Role as a Building Block for Pharmaceutical Intermediates and Scaffolds

The phenylacetonitrile (B145931) framework is a common structural motif in many pharmaceutical agents. google.com The utility of 2-[4-(Bromomethyl)phenyl]acetonitrile in this area stems from its capacity to act as a linchpin, connecting different molecular fragments to build complex drug scaffolds. The highly reactive bromomethyl group is an excellent electrophile for alkylation reactions, readily reacting with nucleophiles such as amines, alcohols, and thiols. This allows for the facile introduction of the cyanomethylphenyl group into larger molecules.

Simultaneously, the α-carbon of the nitrile group can be deprotonated to form a potent nucleophile, enabling the introduction of various substituents at this position. thegoodscentscompany.com This dual functionality is instrumental in constructing key intermediates for drug discovery programs. For instance, it can be used to synthesize substituted phenylacetic acid derivatives or complex heterocyclic systems, which are prevalent in medicinal chemistry. Phenylacetonitrile derivatives are crucial intermediates in the synthesis of compounds ranging from antispasmodics to other complex therapeutic agents. google.com

Table 1: Potential Pharmaceutical Scaffolds from this compound
Reactant TypeReaction SiteResulting Structure/IntermediatePotential Therapeutic Area
Primary/Secondary Amine (R₂NH)Bromomethyl group (-CH₂Br)Substituted Benzylamine (B48309) DerivativesNeurological, Cardiovascular
Alcohol/Phenol (ROH)Bromomethyl group (-CH₂Br)Benzyl (B1604629) Ether LinkagesAnti-inflammatory, Antiviral
Thiol (RSH)Bromomethyl group (-CH₂Br)Benzyl Thioether LinkagesAnticancer, Antimicrobial
Alkyl Halide (R'-X) with baseAcetonitrile (B52724) α-carbon (-CH₂CN)α-Substituted PhenylacetonitrilesAnalgesics, Enzyme Inhibitors

Utility in Agrochemical Synthesis and Related Compounds

In the field of agrochemicals, the precise assembly of molecular structures is key to achieving desired bioactivity, whether as herbicides, insecticides, or fungicides. Organic fluorinated intermediates, for example, are a key component for many leading products in the agrochemical industry. biesterfeld.no Substituted phenylacetonitrile derivatives serve as important precursors in this sector. thegoodscentscompany.com

The reactivity of this compound allows for its incorporation into novel active ingredients. The bromomethyl group can be used to connect the molecule to other heterocyclic or aromatic systems, a common strategy in the design of modern pesticides. The resulting structures can be further modified, for example, by hydrolysis of the nitrile to a carboxylic acid or reduction to an amine, providing access to a diverse range of potential agrochemical candidates.

Contributions to Advanced Materials Science and Specialty Chemical Production

The unique electronic and structural properties of the phenylacetonitrile core make its derivatives attractive for applications in materials science. A related compound, 4-(Trifluoromethyl)phenylacetonitrile, has been used in the preparation of cyano-substituted distyrylbenzene (B1252955) derivatives, which are investigated as n-type organic semiconductors.

Similarly, this compound can serve as a monomer or a functionalizing agent in the production of specialty polymers and organic electronic materials. The bromomethyl group provides a reactive handle for polymerization reactions or for grafting onto existing polymer backbones. This can be used to tune the optical and electronic properties of materials for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the polar nitrile group can also modify the solubility and thin-film morphology of these advanced materials.

Synthesis of Fluorescent Probes and Derivatization Reagents for Analytical Research

Fluorescent probes are essential tools in biochemical and medical research, enabling the visualization and quantification of biological molecules and processes. biomol.com These probes often consist of a fluorophore (the light-emitting part) linked to a reactive group that can covalently attach to a target molecule.

The bromomethyl group is a well-established reactive moiety for creating such probes. Reagents like 4-Bromomethyl-7-methoxycoumarin are widely used as derivatization agents for HPLC analysis, where they react with carboxylic acids to form fluorescent esters that are easily detected. tcichemicals.com In the same vein, this compound can act as a versatile linker to attach a phenylacetonitrile unit to a fluorophore or a biomolecule. This allows for the development of custom probes for specific analytical applications, where the phenylacetonitrile moiety can modulate the probe's solubility, stability, and spectroscopic properties.

Table 2: Application in Analytical Reagent Synthesis
Analytical ApplicationRole of this compoundExample Reaction PartnerDetection Method
Fluorescent LabelingReactive linkerCoumarin or Fluorescein derivatives with a nucleophilic group (-OH, -NH₂)Fluorometry, HPLC-FLD
Chromatographic DerivatizationIntroduces a UV-active or fluorescent tagFatty acids, Amino acidsHPLC-UV, HPLC-FLD
Mass Spectrometry TaggingAdds a specific mass fragment for identificationMetabolites, PeptidesLC-MS/MS

Stereoselective Synthesis Methodologies Employing the Compound

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is of paramount importance in the synthesis of chiral drugs and bioactive molecules. masterorganicchemistry.com While all stereospecific reactions are stereoselective, not all stereoselective reactions are stereospecific. masterorganicchemistry.com The this compound molecule possesses a prochiral center at the α-carbon of the nitrile group. Deprotonation of this carbon creates a planar carbanion, which can then be reacted with an electrophile.

By employing chiral auxiliaries or chiral phase-transfer catalysts, the subsequent alkylation or addition reaction at this prochiral center can be guided to favor the formation of one stereoisomer over the other. This approach allows for the synthesis of enantiomerically enriched α-substituted phenylacetonitrile derivatives. These chiral building blocks are highly valuable for the asymmetric synthesis of complex targets, ensuring that the final product has the correct stereochemistry for its intended biological activity. Electrochemical methods have also been developed for the stereoselective synthesis of related compounds like heteroaryl vinyl sulfides from acetonitrile. researchgate.net

Computational and Theoretical Chemical Studies of 2 4 Bromomethyl Phenyl Acetonitrile

Molecular Electronic Structure and Energetic Characterization

The molecular electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational quantum chemistry provides powerful tools to probe these characteristics. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comschrodinger.com

For 2-[4-(Bromomethyl)phenyl]acetonitrile, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO is likely distributed over the benzylic carbon and the bromine atom of the bromomethyl group, indicating this site's susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. schrodinger.com DFT calculations on similar structures, such as substituted phenylacetonitriles and benzyl (B1604629) halides, consistently show this pattern. nepjol.info

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.orgyoutube.com For this compound, the MEP would show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the nitrile group (C≡N) due to its high electronegativity and lone pair of electrons. The π-system of the phenyl ring would also exhibit negative potential above and below the plane. uni-muenchen.de

Positive Potential (Blue): Located around the hydrogen atoms and, most significantly, near the benzylic methylene (B1212753) (-CH₂Br) carbon due to the electron-withdrawing effects of the adjacent bromine atom. chempedia.infowolfram.com This positive region strongly indicates the site for nucleophilic attack.

Energetic Characterization Calculations of properties like the heat of formation and total energy provide insights into the molecule's thermodynamic stability. These values are typically computed using high-level DFT or ab initio methods. While specific values for this compound are not published, they can be reliably estimated to assess its stability relative to isomers or related compounds.

Table 1: Predicted Electronic Properties of this compound This interactive table contains hypothetical data based on typical results for structurally similar molecules calculated with DFT (B3LYP/6-31G(d) level).

Property Predicted Value/Location Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating capability. Localized on the phenyl ring.
LUMO Energy ~ -0.8 eV Indicates electron-accepting capability. Localized on the -CH₂Br group.
HOMO-LUMO Gap ~ 5.7 eV A significant gap suggests moderate kinetic stability. irjweb.com
Most Negative Potential Nitrile Nitrogen Atom Primary site for electrophilic attack or protonation. uni-muenchen.de
Most Positive Potential Benzylic Carbon Atom Primary site for nucleophilic attack. chempedia.info

Computational Prediction of Reactivity and Selectivity

Computational methods allow for the prediction of how a molecule will react and which products will be favored. csmres.co.uknih.govfigshare.com This is achieved by calculating various reactivity descriptors and modeling reaction pathways.

Global and Local Reactivity Descriptors Based on HOMO and LUMO energies, global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity can be calculated to provide a general measure of the molecule's reactivity. irjweb.commdpi.com

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations would confirm:

The benzylic carbon of the -CH₂Br group is the primary site for nucleophilic attack . This is due to the C-Br bond's polarity and the stability of the resulting transition state. quora.compearson.com

The nitrile nitrogen and the ortho/para positions of the phenyl ring are the most likely sites for electrophilic attack .

Predicting Reaction Outcomes Computational models can predict the outcomes of specific reactions. For instance, in a nucleophilic substitution reaction, the cyanide ion (⁻CN) would readily displace the bromide ion (Br⁻) from the benzylic position. pearson.com This is a classic Sₙ2 reaction, favored at the primary benzylic carbon. The presence of the phenyl group stabilizes the transition state, enhancing the reactivity of benzyl bromide compared to simple alkyl bromides. quora.com

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the detailed step-by-step mechanism of chemical reactions. This involves locating and characterizing the energies of reactants, products, intermediates, and transition states on the potential energy surface.

Sₙ2 Nucleophilic Substitution The most characteristic reaction of this compound is nucleophilic substitution at the benzylic carbon. A DFT study of its reaction with a nucleophile, such as cyanide (CN⁻), would elucidate the Sₙ2 mechanism. pearson.com The calculations would show:

Reactant Complex: Formation of a pre-reaction complex where the nucleophile is associated with the benzylic carbon.

Transition State (TS): A single, well-defined transition state where the nucleophile is partially bonded to the carbon, and the C-Br bond is partially broken. The geometry would be trigonal bipyramidal around the benzylic carbon.

Product Complex: Formation of a post-reaction complex between the product (in this case, 2-(4-(cyanomethyl)phenyl)acetonitrile) and the leaving bromide ion.

Quantum mechanical studies on the reaction of benzyl bromide with various nucleophiles have confirmed this Sₙ2 pathway and provided precise activation energies. researchgate.netpearson.com For example, a study on the reaction between benzyl bromide derivatives and benzylamine (B48309) used DFT to reproduce the experimental free energy of activation and analyze the transition state structure. researchgate.net

Sₙ1 Nucleophilic Substitution While less likely for a primary halide, the Sₙ1 mechanism involves the formation of a carbocation intermediate. DFT calculations can also model this pathway. The initial step would be the cleavage of the C-Br bond to form a benzylic carbocation. quora.comnih.gov This carbocation is significantly stabilized by resonance with the phenyl ring. Although the Sₙ2 pathway is generally favored, computational studies can determine the energy barrier for the Sₙ1 pathway, confirming that it is higher under most conditions but might become competitive with very poor nucleophiles or in polar, protic solvents. acs.org

Table 2: Illustrative Energy Profile for Sₙ2 Reaction with Cyanide (CN⁻) This table presents hypothetical but realistic energy values (in kcal/mol) for the reaction pathway, as would be calculated by DFT.

Reaction Coordinate Species Relative Energy (kcal/mol) Description
Reactants (Separated) 0.0 Initial state of separated molecules.
Transition State (TS) +18.5 Energy barrier for the reaction. Characterized by a trigonal bipyramidal geometry at the benzylic carbon. nih.gov
Products (Separated) -25.0 Final state; the reaction is highly exothermic.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule that arise from rotation around its single bonds. lumenlearning.commcmaster.ca For this compound, the key rotatable bonds are between the phenyl ring and the acetonitrile (B52724) group, and between the phenyl ring and the bromomethyl group.

A computational conformational search would identify the lowest energy conformers. researchgate.netchemrxiv.org It is expected that the most stable conformer would have the bulky bromomethyl and acetonitrile groups positioned to minimize steric hindrance. Studies on similar substituted aromatic compounds show that energy differences between conformers are typically small, often within a few kcal/mol, meaning multiple conformations can coexist at room temperature. unife.itmdpi.com

Molecular Dynamics (MD) Simulations Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility and interactions with the environment (e.g., a solvent). arxiv.org An MD simulation of this compound in a solvent like water or acetonitrile would reveal:

The timescale and frequency of rotations around the single bonds.

The stability of different conformers in solution.

The formation and dynamics of the solvent shell around the molecule, particularly around the polar nitrile and bromomethyl groups.

Simulations on the closely related benzyl bromide in an aqueous environment have been used to study its dynamics and the interplay between the substituent and the benzene (B151609) ring. arxiv.org Such studies provide insight into how the solvent influences the molecule's structure and reactivity.

Advanced Analytical Methodologies for Research on 2 4 Bromomethyl Phenyl Acetonitrile and Its Transformations

Spectroscopic Techniques for Structural Characterization in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[4-(Bromomethyl)phenyl]acetonitrile by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound. In a typical ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) would be expected to produce a singlet at approximately 4.5 ppm. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) would also likely appear as a singlet, shifted slightly upfield to around 3.7 ppm. The aromatic protons on the benzene (B151609) ring would present as a pair of doublets in the 7.2-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

In the ¹³C NMR spectrum, distinct signals would be anticipated for each unique carbon atom. The nitrile carbon (-C≡N) would appear significantly downfield, typically in the range of 115-125 ppm. The carbon of the bromomethyl group (-CH₂Br) would be found at approximately 32-34 ppm, while the methylene carbon of the acetonitrile group (-CH₂CN) would resonate around 22-24 ppm. The aromatic carbons would produce signals in the 128-140 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The most characteristic absorption band would be from the nitrile group (C≡N), which exhibits a sharp and intense peak in the range of 2240-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups would be observed between 2850 and 3000 cm⁻¹. A C-Br stretching vibration can be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. For comparison, the closely related compound 4-bromophenylacetonitrile (B126402) shows a prominent nitrile peak in its gas-phase IR spectrum. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The monoisotopic mass of this compound is 208.98401 Da. uni.lu In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of the bromine atom or the cyanomethyl group. Predicted collision cross-section values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

AdductPredicted m/z
[M+H]⁺209.99129
[M+Na]⁺231.97323
[M-H]⁻207.97673
[M+NH₄]⁺227.01783
[M+K]⁺247.94717

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating this compound from impurities and for tracking the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for assessing the purity of this compound samples and for monitoring its formation or consumption in a reaction mixture. A reversed-phase HPLC method would be a suitable approach. sielc.com In such a method, a nonpolar stationary phase, such as a C18 column, would be used in conjunction with a polar mobile phase.

A typical mobile phase for the analysis of this compound could consist of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape. aapco.org A gradient elution, where the proportion of acetonitrile is gradually increased over time, would likely be employed to ensure the efficient separation of the target compound from any starting materials, byproducts, or degradation products. aapco.org Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly, such as 254 nm. aapco.org

By injecting standards of known concentration, a calibration curve can be generated to quantify the amount of this compound in a sample. For reaction monitoring, small aliquots can be taken from the reaction mixture at different time intervals, quenched, and injected into the HPLC system. The resulting chromatograms would show the decrease in the peak corresponding to the starting material and the increase in the peak corresponding to the product, allowing for the determination of reaction kinetics and endpoint. The use of multiple reaction monitoring (MRM) in conjunction with mass spectrometry can enhance the selectivity of the analysis. wikipedia.orgnih.gov

A potential starting point for method development could be based on conditions used for similar compounds, such as a Varian C18 column (150 x 4.6 mm, 5µm) with a mobile phase of acetonitrile and water at a flow rate of 1.5 mL/min.

Crystallographic Analysis for Definitive Structural Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline compound by determining the precise arrangement of atoms in three-dimensional space. If a suitable single crystal of this compound can be grown, this technique can be used to unambiguously confirm its molecular structure and provide valuable insights into its solid-state packing.

The analysis of the closely related compound, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, by X-ray crystallography reveals important structural features that would be expected to be similar in this compound. researchgate.net In the crystal structure of the methylsulfonyl analog, the benzene ring and the acetonitrile group are nearly coplanar. researchgate.net The molecules are linked in the crystal lattice through intermolecular hydrogen bonds. researchgate.net

Future Perspectives and Research Frontiers for 2 4 Bromomethyl Phenyl Acetonitrile

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental impact of using 2-[4-(Bromomethyl)phenyl]acetonitrile as a building block are heavily dependent on the efficiency and sustainability of its synthesis. Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research will focus on aligning its production with the principles of green chemistry.

Key research objectives include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. For instance, moving away from multi-step procedures that require stoichiometric reagents towards more direct, catalytic routes. A patent for a related compound, 2-(4-bromomethylphenyl)propionic acid, outlines a multi-step synthesis starting from p-chloromethylbenzaldehyde, which highlights the complexity that greener methods aim to reduce google.com.

Use of Benign Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents to reduce environmental pollution and process hazards.

Energy Efficiency: Developing synthetic protocols that operate at ambient temperature and pressure, potentially through photocatalysis or enzymatic catalysis, to lower the energy consumption of the manufacturing process.

Renewable Feedstocks: Investigating routes that utilize renewable starting materials to decrease the reliance on petrochemical sources.

An example of a sustainable approach for a related class of compounds is the dehydrogenative anodic cyanation, which offers a metal-free and scalable electrochemical method for producing 2-phenylacetonitrile (B1602554) derivatives researchgate.net. Adapting such electrochemical strategies could provide a more sustainable route to this compound.

Table 1: Comparison of Traditional vs. Green Synthetic Design Principles

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Primary Goal Maximize yield and purityMaximize safety, minimize environmental impact and waste
Reagents Often stoichiometric, can be hazardousCatalytic, non-toxic, renewable
Solvents Often petroleum-based VOCsWater, bio-solvents, or solvent-free conditions
Energy Input Frequently requires high heat and pressureAims for ambient conditions, utilizes alternative energy sources
Waste Output High (low atom economy)Minimized (high atom economy)

Exploration of Novel Catalytic Systems for Enhanced Transformations

Catalysis is central to modern organic synthesis, and the development of new catalytic systems will unlock the full potential of this compound. The molecule's two reactive sites—the bromomethyl group for electrophilic substitution and the α-carbon of the nitrile for nucleophilic addition—can be selectively targeted with advanced catalysts.

Future research directions include:

Phase-Transfer Catalysis (PTC): Designing more efficient phase-transfer catalysts for the alkylation of the acetonitrile (B52724) moiety. Novel multi-site catalysts could offer enhanced reactivity and selectivity, allowing for complex derivatization under mild, biphasic conditions researchgate.net.

Transition-Metal Catalysis: Exploring palladium, copper, or nickel catalysts for cross-coupling reactions at the benzylic bromide position. This would enable the facile introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties. Copper-mediated oxycyanomethylation and palladium-catalyzed decarboxylative coupling are examples of reactions that functionalize the acetonitrile group in related molecules and could be adapted researchgate.net.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive transformations under exceptionally mild conditions. These methods can generate radical intermediates from either the benzyl (B1604629) bromide or the acetonitrile C-H bond, enabling unique and previously inaccessible synthetic pathways.

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the acetonitrile group, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Expansion of Synthetic Applications in Emerging Fields of Chemical Research

The versatility of this compound makes it an attractive building block for synthesizing complex molecules in various emerging research areas. Its ability to act as a molecular linker, introducing a cyanomethyl-substituted phenyl ring, is particularly valuable.

Potential growth areas for its application include:

Medicinal Chemistry: Phenylacetonitrile (B145931) derivatives are crucial intermediates in the synthesis of pharmaceuticals google.com. The subject compound could be used to construct novel scaffolds for drug discovery programs targeting a range of diseases. Its structure is suitable for creating analogues of known bioactive molecules or for use in fragment-based drug design.

Materials Science: The rigid phenyl ring combined with reactive handles makes it a candidate for synthesizing novel organic materials. It could be incorporated into polymers, organic light-emitting diodes (OLEDs), or molecular sensors where the nitrile group's electronic properties can be exploited.

Agrochemicals: The phenylacetonitrile scaffold is present in certain pesticides and herbicides marketresearchfuture.com. Research into new derivatives could lead to the development of more potent and selective agrochemicals with improved environmental profiles.

Chemical Biology: The compound can be used to synthesize molecular probes and labeling agents. The bromomethyl group can be used to attach the molecule to a biomolecule of interest, while the nitrile can be further transformed for detection or to modulate biological activity.

Integration into Automated and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability pharmtech.comd-nb.info. The synthesis and subsequent transformations of this compound are well-suited for this technological shift.

Key benefits and research frontiers in this area are:

Enhanced Safety: Many reactions involving benzylic bromides or cyanides can be hazardous due to the toxicity of reagents or the formation of unstable intermediates. Flow chemistry minimizes the volume of hazardous material present at any given time, significantly improving operational safety thieme-connect.de.

Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. This leads to higher yields, better selectivity, and improved reproducibility compared to batch reactors tue.nl.

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or "numbering up" by running parallel reactors, which is more straightforward than transitioning from a lab-scale flask to a large industrial reactor uc.pt.

Automated Synthesis: Integrating flow reactors with automated control systems and in-line analytics allows for high-throughput reaction optimization and the on-demand synthesis of derivatives. This can accelerate the discovery of new compounds and the development of synthetic routes.

Table 2: Advantages of Flow Chemistry for Transformations of this compound

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat transfer.
Process Control Difficult to maintain uniform temperature and mixing in large vessels.Precise control over temperature, pressure, and residence time.
Reproducibility Can vary between scales (lab vs. production).High reproducibility and consistency.
Scalability Complex and requires re-optimization.Simplified scale-up by extending run time or using parallel systems.
Integration Difficult to integrate with real-time analytics and automation.Easily coupled with in-line monitoring and automated control systems.

Future research will focus on developing robust, multi-step flow sequences that start from simple precursors and yield complex derivatives of this compound without the need for isolating intermediates uc.pt.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[4-(Bromomethyl)phenyl]acetonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination of 4-methylbenzonitrile using brominating agents like NN-bromosuccinimide (NBS) under radical initiation or PBr3\text{PBr}_3 in anhydrous dichloromethane (DCM). For example, bromination of the methyl group adjacent to the nitrile moiety requires careful control of stoichiometry and temperature (0–5°C) to avoid over-bromination . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and quenching with aqueous NaHCO3\text{NaHCO}_3. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (mp: 115–117°C) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodology : The compound is light- and moisture-sensitive due to the reactive bromomethyl group. Store under inert gas (argon/nitrogen) in amber vials at –20°C. Stability can be verified via periodic 1H^1\text{H} NMR analysis to detect degradation products (e.g., hydrolysis to 4-(hydroxymethyl)benzonitrile). Use anhydrous solvents in reactions to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Key 1H^1\text{H} NMR signals include the benzylic bromomethyl protons (δ 4.3–4.5 ppm, singlet) and aromatic protons (δ 7.4–7.8 ppm, doublets). 13C^{13}\text{C} NMR shows the nitrile carbon at ~115 ppm and brominated methyl carbon at ~30 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., C9H7BrN+\text{C}_9\text{H}_7\text{BrN}^+, expected m/z 212.97) .
  • FT-IR : Nitrile stretch at ~2240 cm1^{-1} and C–Br vibration at ~560 cm1^{-1} .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the C–Br bond length (~1.93 Å) and C≡N bond (~1.16 Å) confirm electronic effects from substituents. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallize the compound from ethanol/water mixtures to obtain suitable crystals .

Q. What strategies mitigate competing side reactions (e.g., elimination or hydrolysis) during functionalization of the bromomethyl group?

  • Methodology :

  • Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) and mild bases (K2 _2CO3 _3) to promote substitution over elimination. For example, reacting with NaN3 _3 in DMF at 60°C yields 2-[4-(azidomethyl)phenyl]acetonitrile .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3 _3)4 _4) enable Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .
  • Kinetic Control : Monitor reaction progress using HPLC to optimize reaction time and temperature .

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states and electron density maps. For instance, calculate the activation energy for bromomethyl substitution versus aromatic electrophilic attack. Compare HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic interactions. Validate models against experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.